REACTION_CXSMILES
|
[NH3:1].[Br:2][C:3]1[N:4]=[C:5]([Br:13])[N:6]2[CH:11]=[CH:10][N:9]=[C:8](Cl)[C:7]=12.CC(O)CC>O>[Br:2][C:3]1[N:4]=[C:5]([Br:13])[N:6]2[CH:11]=[CH:10][N:9]=[C:8]([NH2:1])[C:7]=12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.726 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(N2C1C(=NC=C2)Cl)Br
|
Name
|
|
Quantity
|
7.49 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated in an oil bath
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |